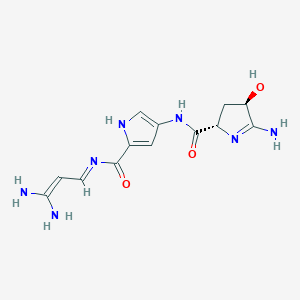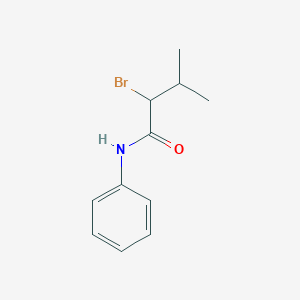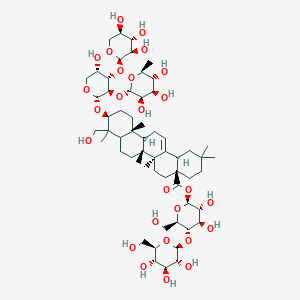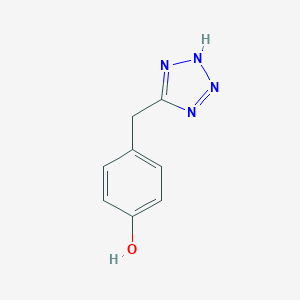
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a hydroxymethyl group, a nitro-benzyl group, and a mercapto group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the hydroxymethyl, nitro-benzyl, and mercapto groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-3-benzyl-2-mercapto-3H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.
4-Hydroxymethyl-3-(4-chloro-benzyl)-2-mercapto-3H-imidazole:
Uniqueness
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-7-10-5-12-11(18)13(10)6-8-1-3-9(4-2-8)14(16)17/h1-5,15H,6-7H2,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHBHFUZBUCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CNC2=S)CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432310 |
Source


|
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-19-9 |
Source


|
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)



![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)



